(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one is a complex organic compound with a unique structure that includes a pteridinone core, a difluorocyclopentyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pteridinone core: This can be achieved through a series of condensation reactions involving appropriate precursors.
Introduction of the difluorocyclopentyl group: This step often involves the use of difluorocyclopentyl bromide or a similar reagent under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,6S,7R)-sesquipiperitol: A sesquiterpenoid with a different core structure but similar stereochemistry.
(1S,2R,4R,7R)-4-Isopropyl-7-methyl-3,8-dioxatricyclo[5.1.0.02,4]octane: Another compound with a complex ring system and multiple stereocenters.
Uniqueness
What sets (7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one apart is its combination of a pteridinone core with a difluorocyclopentyl group and a chloro substituent. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C14H17ClF2N4O |
---|---|
Molecular Weight |
330.76 g/mol |
IUPAC Name |
(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one |
InChI |
InChI=1S/C14H17ClF2N4O/c1-3-9-12(22)20(2)10-7-18-13(15)19-11(10)21(9)8-4-5-14(16,17)6-8/h7-9H,3-6H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
JAVXOHKAALBEQH-DTWKUNHWSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1[C@H]3CCC(C3)(F)F)Cl)C |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCC(C3)(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.